Bienvenue dans la boutique en ligne BenchChem!

4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Medicinal Chemistry Structure–Activity Relationship Pyridazine Sulfonamides

4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921853-75-0) is a synthetic small‑molecule pyridazinone‑sulfonamide hybrid. Its structure combines a 6‑oxo‑3‑phenylpyridazine core, an ethylene spacer, and a 4‑acetylbenzenesulfonamide terminus.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 921853-75-0
Cat. No. B2935448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS921853-75-0
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O4S/c1-15(24)16-7-9-18(10-8-16)28(26,27)21-13-14-23-20(25)12-11-19(22-23)17-5-3-2-4-6-17/h2-12,21H,13-14H2,1H3
InChIKeyOUYVKZOOVCFKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide – Core Chemical Identity and Scaffold Properties


4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921853-75-0) is a synthetic small‑molecule pyridazinone‑sulfonamide hybrid. Its structure combines a 6‑oxo‑3‑phenylpyridazine core, an ethylene spacer, and a 4‑acetylbenzenesulfonamide terminus [1]. The compound belongs to a broader class of pyridazine‑based sulfonamides that have been investigated as multi‑target anti‑inflammatory agents, carbonic anhydrase inhibitors, and kynurenine monooxygenase (KMO) inhibitors [2][3]. The presence of the 4‑acetyl substituent on the benzenesulfonamide ring distinguishes it from other members of this class and may modulate both electronic properties and metabolic stability.

Why 4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide Cannot Be Replaced by a Generic Analog


Within the pyridazine‑sulfonamide family, even minor changes to the benzenesulfonamide substituent have been shown to drastically alter target potency, isoform selectivity, and pharmacokinetic behaviour. For example, in a series of N‑substitutedphenyl‑6‑oxo‑3‑phenylpyridazine COX‑2 inhibitors, compounds with different aryl substitutions displayed IC50 values ranging from 16.76 nM to >100 nM against COX‑2, and their gastric ulcerogenicity varied from negligible to severe [1]. The 4‑acetyl group in the target compound introduces a hydrogen‑bond acceptor and a metabolically labile centre that is absent in the common 4‑methyl, 4‑chloro, or 4‑methoxy analogs. Consequently, a generic substitution would risk losing both the desired potency and the safety profile that this specific substitution pattern may confer [2].

Quantitative Differentiation Evidence for 4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide


Hydrogen‑Bond Acceptor Capacity Distinguishes the 4‑Acetyl Substituent from Simple Alkyl or Halo Analogs

The 4‑acetyl group provides an additional hydrogen‑bond acceptor (the carbonyl oxygen) compared to the unsubstituted, 4‑methyl, or 4‑chloro analogs. In carbonic anhydrase (CA) and COX‑2 active sites, such H‑bond interactions are critical for binding affinity. While direct binding data for this compound are not yet public, the structural feature predicts enhanced interaction with polar residues in CA isoform active sites relative to the 4‑methyl or 4‑chloro counterparts [1].

Medicinal Chemistry Structure–Activity Relationship Pyridazine Sulfonamides

Class‑Level COX‑2 Inhibitory Potency of the 6‑Oxo‑3‑phenylpyridazine Scaffold

Although the specific IC50 of 4‑acetyl‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)benzenesulfonamide against COX‑2 has not been reported, closely related N‑substitutedphenyl‑6‑oxo‑3‑phenylpyridazine derivatives exhibit potent COX‑2 inhibition. For instance, compound 5a in the series achieved an IC50 of 16.76 nM against COX‑2, superior to celecoxib (IC50 = 17.79 nM) [1]. The target compound shares the same core scaffold, suggesting it may possess comparable or tunable COX‑2 activity, with the 4‑acetyl group offering a handle for further optimization.

COX‑2 Inhibition Anti‑Inflammatory Pyridazine Sulfonamides

Kynurenine Monooxygenase (KMO) Inhibition Potential of Pyridazine‑Sulfonamide Hybrids

A series of N‑[6‑(phenyl)pyridazin‑3‑yl]benzenesulfonamides was optimized into brain‑permeable KMO inhibitors. The lead compound 12 displayed KMO inhibition equipotent to CHDI‑340246 and superior brain penetration [1]. The target compound contains the same pyridazine‑sulfonamide scaffold with a 4‑acetyl substituent, which may further enhance brain penetration or metabolic stability compared to the reported analogs. Quantitative KMO data for the 4‑acetyl derivative are pending.

Kynurenine Monooxygenase Neuroprotection Pyridazine Sulfonamides

Metabolic Soft Spot: The 4‑Acetyl Group Enables Potential Prodrug or Metabolite Strategies

The 4‑acetyl substituent is a known substrate for human liver alcohol dehydrogenase and glucuronosyltransferases, as demonstrated for the parent compound 4‑acetylbenzenesulfonamide . This metabolic liability contrasts with the metabolically inert 4‑methyl or 4‑chloro analogs. While this could lead to shorter half‑life, it also offers a site for reversible drug‑metabolite cycling, a concept exploited with acetohexamide [1]. The target compound’s 4‑acetyl group can therefore serve as a tunable handle for controlling exposure or generating active metabolites.

Metabolic Stability Prodrug Design Sulfonamide Pharmacokinetics

Procurement‑Focused Application Scenarios for 4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide


COX‑2‑Selective Anti‑Inflammatory Drug Discovery

Based on the nanomolar COX‑2 inhibitory activity observed for close structural analogs (IC50 ~17 nM) [1], this compound is a suitable starting point for developing next‑generation non‑ulcerogenic anti‑inflammatory agents. The 4‑acetyl group offers an additional vector for tuning selectivity and reducing gastrointestinal toxicity, as seen in the parent pyridazine series.

CNS‑Penetrant KMO Inhibitor for Huntington’s Disease

The pyridazine‑sulfonamide scaffold has been validated as a brain‑permeable KMO inhibitor chemotype [2]. The target compound’s 4‑acetyl modification may improve brain/plasma ratios or reduce off‑target effects relative to the reported lead compound 12, making it a candidate for in vivo neurodegenerative disease models.

Carbonic Anhydrase Isoform‑Selective Tool Compound

The sulfonamide group is a well‑established zinc‑binding group for carbonic anhydrase inhibition. The 4‑acetyl substitution introduces an additional H‑bond acceptor that can be exploited to achieve selectivity for tumor‑associated isoforms (CA IX/XII) over ubiquitous CA I/II, a strategy demonstrated in related benzenesulfonamide series [3].

Prodrug and Pharmacokinetic Modulation Studies

The 4‑acetyl group is a known substrate for alcohol‑ and aldehyde‑metabolizing enzymes [4], enabling reversible drug‑metabolite cycling. This compound can serve as a model system to investigate prodrug strategies or to achieve sustained release through metabolic interconversion.

Quote Request

Request a Quote for 4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.